tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride is a chemical compound with a unique spirocyclic structure. It is often used in various scientific research applications due to its distinct chemical properties. The compound is characterized by its molecular formula C13H24N2O2·HCl and a molecular weight of 276.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .
Scientific Research Applications
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate
- tert-butyl N-{3-aminospiro[3.3]heptan-1-yl}methylcarbamate
Uniqueness
What sets tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H23ClN2O2 |
---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
InChI Key |
WFOYWFRNEOROEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.